tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protective group and a 4-(methylsulfonyl)phenyl substituent. This structural motif is commonly utilized in medicinal chemistry for its ability to improve metabolic stability and target binding affinity, particularly in kinase inhibitors .
Properties
Molecular Formula |
C17H25NO4S |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-methylsulfonylphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25NO4S/c1-17(2,3)22-16(19)18-11-9-14(10-12-18)13-5-7-15(8-6-13)23(4,20)21/h5-8,14H,9-12H2,1-4H3 |
InChI Key |
NWNHJOSTOGUTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate typically involves the reaction of 4-(methylsulfonyl)phenylpiperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free piperidine amine, a critical step for further functionalization.
Key Applications :
-
The deprotected amine serves as a scaffold for synthesizing bioactive molecules, such as NLRP3 inflammasome inhibitors .
-
Acidic deprotection preserves the methylsulfonylphenyl group, enabling downstream amidation or alkylation .
Cross-Coupling Reactions
The aryl group participates in palladium-catalyzed cross-coupling reactions to introduce diverse substituents.
Suzuki-Miyaura Coupling
Notable Findings :
-
Boronic ester intermediates enable coupling with aryl bromides, chlorides, or triflates .
-
The methylsulfonyl group remains stable under these conditions, ensuring regioselectivity .
Functional Group Transformations
The piperidine and phenyl rings undergo targeted modifications to enhance pharmacological properties.
Nucleophilic Substitution
| Reagents | Product | Yield | Source |
|---|---|---|---|
| Cs₂CO₃, DMF, 80°C (with 5-bromopyrazin-2-ol) | Piperidine-pyrazine hybrids | 90% | |
| Benzylamine, diphenyl cyanocarbonimidate | Benzimidazole-piperidine conjugates | 60–75% |
Oxidation/Reduction
| Reagents | Product | Yield | Source |
|---|---|---|---|
| H₂, Pd/C (for nitro group reduction) | Aminophenyl-piperidine derivatives | 95% | |
| CH₃SO₂Cl, K₂CO₃ (sulfonylation) | Methanesulfonate esters for further substitution | 85% |
Structural Insights :
-
The methylsulfonyl group enhances electron-withdrawing effects, directing electrophilic substitution to the para position .
-
Piperidine nitrogen functionalization (e.g., acetamide or benzylamine linkages) modulates target binding affinity .
Comparative Reactivity of Structural Analogs
The reactivity of tert-butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate is contrasted with related compounds:
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new chemical entities .
Biology: Its structural features allow it to interact with various biological targets, making it a useful tool in drug discovery .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, emphasizing substituent differences and their impact on physicochemical properties:
*Estimated based on structural similarity to analogs.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The methylsulfonyl group in the target compound increases polarity and hydrogen-bonding capacity compared to methyl (lipophilic) or hydroxymethyl (polar but less acidic) substituents .
- Amino vs. Sulfonyl Groups: Amino-substituted analogs (e.g., ) exhibit basicity, altering solubility and reactivity, whereas sulfonyl groups enhance stability and target selectivity .
- Fluorinated Analogs: Compounds like tert-butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate () leverage fluorine atoms to improve bioavailability and resistance to oxidative metabolism .
Biological Activity
Overview
Tert-butyl 4-(4-(methylsulfonyl)phenyl)piperidine-1-carboxylate, also known as TBMSP, is a compound with significant potential in biological and medicinal chemistry. Its unique structure, characterized by a piperidine ring and a methylsulfonyl group, contributes to its diverse biological activities. This article explores the biological activity of TBMSP, including its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of TBMSP is with a molecular weight of 339.45 g/mol. The compound features a tert-butyl ester and a methylsulfonyl group attached to a phenyl ring, which enhances its solubility and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.45 g/mol |
| Purity | 95% |
| Melting Point | Not specified |
TBMSP's biological activity is largely attributed to its ability to interact with various molecular targets within the body. The methylsulfonyl group is known to enhance the compound's binding affinity to proteins and enzymes, potentially modulating their activity. This interaction can influence several biochemical pathways, including those involved in inflammation and neuroprotection.
Key Mechanisms
- Enzyme Inhibition : TBMSP has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Binding : The compound may bind to various receptors, influencing cellular signaling pathways that regulate physiological responses.
Research Findings
Recent studies have investigated the biological activity of TBMSP in various contexts:
- Neuroprotective Effects : Research indicates that TBMSP may exert neuroprotective effects through the modulation of neuroinflammatory responses. It has been evaluated for its potential in treating neurological disorders such as Alzheimer's disease .
- Antioxidant Activity : TBMSP has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is particularly relevant in the context of age-related diseases .
- Anti-inflammatory Properties : Studies have shown that TBMSP can reduce inflammation markers in vitro, suggesting its potential use in inflammatory conditions .
Case Studies
Several case studies highlight the therapeutic potential of TBMSP:
- Case Study 1 : In a preclinical model of Alzheimer's disease, TBMSP administration resulted in improved cognitive function and reduced amyloid plaque formation, indicating its potential as a neuroprotective agent .
- Case Study 2 : A study on inflammatory bowel disease (IBD) showed that TBMSP treatment led to decreased levels of pro-inflammatory cytokines in animal models, supporting its role as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
